KDM4 Isoform Inhibition Potency: Zavondemstat vs. Single-Isoform Selective Inhibitors
Zavondemstat inhibits all four KDM4 isoforms (A–D) with IC50 values of 80 nM in biochemical assays, providing equipotent pan-isoform coverage that addresses functional redundancy [1]. In contrast, QC6352 is reported as a selective KDM4C inhibitor with an IC50 of 35 nM against KDM4C but lacks demonstrated equipotent activity against KDM4A, KDM4B, and KDM4D [2]. JIB-04, a pan-selective Jumonji demethylase inhibitor, exhibits substantially weaker potency against KDM4C (IC50 1100 nM) and other KDM4 isoforms (JMJD2A 445 nM, JMJD2B 435 nM, JMJD2D 290 nM) .
| Evidence Dimension | KDM4 isoform inhibition IC50 |
|---|---|
| Target Compound Data | 80 nM (KDM4A-D pan-inhibition) |
| Comparator Or Baseline | QC6352: 35 nM (KDM4C-selective); JIB-04: 1100 nM (KDM4C), 445 nM (KDM4A), 435 nM (KDM4B), 290 nM (KDM4D) |
| Quantified Difference | Zavondemstat provides pan-isoform coverage at 80 nM vs. QC6352 single-isoform selectivity; Zavondemstat is ~14× more potent than JIB-04 against KDM4C |
| Conditions | Biochemical enzyme inhibition assay |
Why This Matters
Pan-isoform inhibition is mechanistically required to overcome functional redundancy among KDM4 family members; single-isoform inhibitors have been shown ineffective in cancer models where multiple KDM4 isoforms are co-expressed.
- [1] ProbeChem. TACH101 (Zavondemstat) product datasheet. IC50 values of 80 nM against KDM4 isoforms A-D. View Source
- [2] MedChemExpress. QC6352 product datasheet. KDM4C inhibitor with IC50 35 nM. View Source
